2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid
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Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines from reacting with other functional groups present in the molecule during a chemical reaction .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected amines can then be used as starting materials in further reactions .Chemical Reactions Analysis
The Boc group can be removed from the protected amine under acidic conditions . This allows the amine to participate in subsequent reactions. For example, the deprotected amine could react with a carboxylic acid to form an amide .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid can be achieved through a multi-step process involving the protection of an amine group, cyclization, and subsequent deprotection.", "Starting Materials": [ "Cyclobutane carboxylic acid", "tert-Butyl chloroformate", "N,N-Diisopropylethylamine (DIPEA)", "4-Aminobutanoic acid", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of amine group: 4-Aminobutanoic acid is reacted with tert-butyl chloroformate and DIPEA in DCM to form the tert-butoxycarbonyl (Boc) protected amine.", "Cyclization: The Boc-protected amine is then reacted with cyclobutane carboxylic acid in the presence of DIPEA in DCM to form the cyclobutyl-containing intermediate.", "Deprotection: The Boc group is removed by treatment with HCl in MeOH to yield the desired product, 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid.", "Purification: The crude product is purified by recrystallization from ethyl acetate and drying over anhydrous MgSO4. The final product is obtained as a white solid.", "Optional salt formation: The product can be converted to its sodium salt form by treatment with NaOH and NaCl." ] } | |
CAS RN |
1888661-71-9 |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid |
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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